N-(1-Naphthyl)-N-(phenylmethylene)amine, also known as N-naphthalen-1-yl-1-phenylmethanimine, is an organic compound with the chemical formula C₁₇H₁₃N. It can be synthesized through various methods, including condensation reactions between 1-naphthylamine and benzaldehyde or its derivatives []. Research studies describe its characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].
While there is limited information readily available on the specific scientific research applications of N-(1-Naphthyl)-N-(phenylmethylene)amine, its structural features suggest potential areas of exploration:
N-(1-naphthyl)-N-(phenylmethylene)amine, also known as N-phenyl-1-naphthylamine or N-(1-naphthyl)-N-benzylamine, is an organic compound with the molecular formula CHN and a molecular weight of 219.281 g/mol. It features a naphthalene ring attached to a phenylmethylene group, making it a member of the imine class of compounds. This compound is notable for its application as an antioxidant in rubber and plastics, enhancing their durability and resistance to degradation.
As with most organic compounds, specific safety information for N-(1-naphthyl)-N-(phenylmethylene)amine is limited. However, considering the presence of an aromatic amine group, it is recommended to handle this compound with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood due to potential skin irritation and respiratory issues [].
Research indicates that N-(1-naphthyl)-N-(phenylmethylene)amine exhibits significant biological activity, particularly in antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in biological systems. Additionally, some studies suggest potential anticancer properties, although more research is required to fully understand its mechanisms and efficacy.
Several methods exist for synthesizing N-(1-naphthyl)-N-(phenylmethylene)amine:
N-(1-naphthyl)-N-(phenylmethylene)amine finds applications primarily in:
Interaction studies have focused on the compound's role as an antioxidant and its interaction with various radical species. Research indicates that it effectively inhibits lipid peroxidation and protects cellular components from oxidative damage. Additionally, studies have explored its interactions with surfactants and other compounds to enhance its functional properties in applications like sensors .
Several compounds share structural similarities with N-(1-naphthyl)-N-(phenylmethylene)amine. Here are some notable examples:
N-(1-naphthyl)-N-(phenylmethylene)amine is unique due to its specific combination of naphthalene and phenylene groups, which confer distinct physical and chemical properties that enhance its effectiveness as an antioxidant compared to other similar compounds. Its ability to function as both a fluorescent sensor and an antioxidant further distinguishes it within this class of compounds.
N-(1-Naphthyl)-N-(phenylmethylene)amine, first synthesized in the mid-20th century, belongs to the Schiff base family—a class of compounds discovered by Hugo Schiff in 1864. The compound derives its name from its structural components: a naphthalene moiety (1-naphthyl group) and a benzylidene group (phenylmethylene) linked via an imine bond. Its systematic IUPAC name, N-naphthalen-1-yl-1-phenylmethanimine, reflects this arrangement. Early research on this compound emerged from studies exploring aromatic aldehyde-amine condensations, particularly in the context of ligand design for coordination chemistry.
This compound is classified as a monodentate Schiff base due to its single imine (-C=N-) functional group, formed via the condensation of 1-naphthylamine hydrochloride with benzaldehyde in ethanol under acidic conditions. The imine bond (λmax ≈ 330 nm in UV-Vis spectra) confers rigidity to the structure, while the extended π-conjugation from the naphthalene and phenyl rings enhances stability (Figure 1). X-ray crystallography and NMR studies confirm the E-configuration of the imine bond, a hallmark of Schiff bases.
Table 1: Key Structural Features
N-(1-Naphthyl)-N-(phenylmethylene)amine is cataloged across major chemical databases:
This Schiff base serves as a versatile ligand in coordination chemistry, forming stable complexes with transition metals such as Fe(II), Co(II), and Ni(II). Its applications include:
Recent studies highlight its role in synthesizing heterocyclic compounds, such as quinazolines, via cycloaddition reactions. The compound’s stability under reflux conditions (≥70°C) and compatibility with diverse solvents make it a robust scaffold for further functionalization.
N-(1-naphthyl)-N-(phenylmethylene)amine represents a Schiff base compound characterized by the presence of a carbon-nitrogen double bond linking a naphthalene ring system to a phenyl group through a methylene bridge . The compound possesses the molecular formula C₁₇H₁₃N and exhibits a molecular weight of 231.298 grams per mole [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is N-naphthalen-1-yl-1-phenylmethanimine [2] [3].
The molecular architecture consists of a naphthalene moiety connected to a phenylmethylene group via an imine functional group (C=N) . This structural arrangement classifies the compound as a member of the imine class, specifically a Schiff base formed through the condensation reaction between 1-naphthylamine and benzaldehyde . The compound is registered under Chemical Abstracts Service number 890-51-7 [2] [3] [6].
The spectroscopic characterization of N-(1-naphthyl)-N-(phenylmethylene)amine reveals distinctive features that confirm its structural identity and functional group composition. Infrared spectroscopy analysis demonstrates the characteristic carbon-nitrogen double bond stretching vibration, which appears in the frequency range of 1620-1640 cm⁻¹, consistent with typical imine compounds [13].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound . Proton nuclear magnetic resonance spectroscopy reveals aromatic proton signals in the characteristic 7-8 parts per million region, with the imine proton displaying a distinctive chemical shift pattern . Carbon-13 nuclear magnetic resonance spectroscopy shows carbon signals corresponding to the aromatic carbon atoms of both the naphthalene and phenyl rings, as well as the characteristic imine carbon signal .
Mass spectrometry analysis confirms the molecular structure through the observation of the molecular ion peak at mass-to-charge ratio 231, corresponding to the molecular weight of the compound . Ultraviolet-visible spectroscopy demonstrates absorption bands characteristic of aromatic systems, including π-π* and n-π* electronic transitions [22] [25].
| Spectroscopic Method | Key Characteristics | Reference |
|---|---|---|
| Infrared Spectroscopy | C=N stretching vibration at 1620-1640 cm⁻¹ | [13] |
| ¹H Nuclear Magnetic Resonance | Aromatic protons in 7-8 ppm region, imine proton characteristic signal | |
| ¹³C Nuclear Magnetic Resonance | Carbon signals for aromatic carbons and imine carbon | |
| Mass Spectrometry | Molecular ion peak at m/z 231 | |
| UV-Visible Spectroscopy | π-π* and n-π* transitions characteristic of aromatic systems | [22] [25] |
N-(1-naphthyl)-N-(phenylmethylene)amine exhibits a melting point of 74°C under standard atmospheric conditions [6]. The boiling point of the compound has been determined to be 400.5°C at 760 millimeters of mercury pressure [6]. These thermal properties reflect the compound's molecular structure and intermolecular interactions, with the relatively high boiling point indicating significant van der Waals forces between molecules due to the extended aromatic system [6].
The melting point temperature provides insight into the crystalline packing efficiency and intermolecular forces present in the solid state [6]. The substantial difference between the melting and boiling points suggests a wide liquid range, which has implications for potential processing and application considerations [6].
The vapor pressure of N-(1-naphthyl)-N-(phenylmethylene)amine at 25°C is extremely low, measured at 2.92 × 10⁻⁶ millimeters of mercury [6]. This low vapor pressure indicates minimal volatility under ambient conditions, consistent with the compound's high molecular weight and extensive aromatic character [6].
The refractive index has been estimated at 1.5515, reflecting the compound's optical properties and molecular polarizability [6]. The flash point exceeds 200°C, indicating relatively high thermal stability before ignition [6]. Specific density measurements for the pure compound were not available in the literature surveyed, though related naphthalene-based compounds typically exhibit densities in the range of 1.1-1.2 grams per cubic centimeter [35] [36].
| Property | Value | Reference |
|---|---|---|
| Melting Point | 74°C | [6] |
| Boiling Point | 400.5°C at 760 mmHg | [6] |
| Vapor Pressure (25°C) | 2.92 × 10⁻⁶ mmHg | [6] |
| Refractive Index | 1.5515 (estimate) | [6] |
| Flash Point | >200°C | [6] |
The crystalline structure of N-(1-naphthyl)-N-(phenylmethylene)amine reflects the molecular geometry and intermolecular packing arrangements [35] [36]. Related naphthalene-based compounds typically crystallize in forms that maximize aromatic stacking interactions and minimize steric hindrance between bulky aromatic groups [35] [36].
The solid-state morphology is influenced by the planar nature of the aromatic systems and the geometric constraints imposed by the imine linkage [35] [36]. Crystal packing arrangements in similar Schiff base compounds often involve π-π stacking interactions between aromatic rings and potential hydrogen bonding interactions, though specific crystallographic data for this particular compound requires further investigation [25] [27].
The electronic properties of N-(1-naphthyl)-N-(phenylmethylene)amine are dominated by the extended π-electron system encompassing both the naphthalene and phenyl aromatic rings connected through the imine linkage [22] [26]. The compound exhibits characteristic electronic absorption bands in the ultraviolet-visible region due to π-π* and n-π* electronic transitions [22] [25].
The presence of the nitrogen atom in the imine functional group contributes both bonding and non-bonding electron pairs to the overall electronic structure [26] [27]. The electron density distribution is influenced by the electron-donating character of the naphthalene system and the electron-accepting properties of the imine carbon [26] [27].
Frontier molecular orbital analysis reveals the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital, which determines the compound's electronic reactivity and photophysical properties [26] [27] [31]. The extended conjugation system results in relatively small energy gaps compared to non-aromatic analogs [26] [27].
Steric properties are primarily determined by the bulky naphthalene ring system and the geometric constraints imposed by the imine double bond [27] [31]. The molecular geometry exhibits limited conformational flexibility due to the rigid aromatic frameworks and the planar geometry preferred by the imine functional group [27] [31].
Quantum chemical calculations using density functional theory methods have been employed to investigate the structural and electronic properties of N-(1-naphthyl)-N-(phenylmethylene)amine and related Schiff base compounds [21] [22] [23]. The B3LYP functional combined with basis sets such as 6-31G(d,p) and 6-311G(d,p) provides reliable predictions for molecular geometry optimization and electronic structure analysis [22] [25] [27].
Computational studies reveal detailed information about molecular orbital composition, electron density distribution, and energetic properties [22] [26] [27]. Frontier molecular orbital calculations demonstrate the distribution of electron density in the highest occupied and lowest unoccupied molecular orbitals, providing insight into chemical reactivity patterns [26] [27] [31].
Theoretical predictions of vibrational frequencies correlate well with experimental infrared spectroscopy data, validating the computational models [22] [25]. Electronic absorption spectra calculated using time-dependent density functional theory methods show good agreement with experimental ultraviolet-visible spectroscopy measurements [22] [25].
Molecular electrostatic potential maps generated from quantum chemical calculations illustrate the charge distribution across the molecular surface, identifying regions of positive and negative electrostatic potential [26] [27]. These computational tools provide valuable insights into intermolecular interactions and potential binding sites for chemical reactions [26] [27] [31].
| Computational Aspect | Description | Reference |
|---|---|---|
| Molecular Geometry Optimization | Structure optimization using quantum chemical methods | [21] [22] [23] |
| Electronic Structure Calculations | Electronic properties and charge distribution analysis | [22] [26] [27] |
| Frontier Molecular Orbitals | Analysis of highest occupied and lowest unoccupied molecular orbitals | [26] [27] [31] |
| Density Functional Theory | B3LYP functional commonly used for Schiff base calculations | [22] [25] [27] |
| Basis Sets | 6-31G(d,p), 6-311G(d,p) basis sets typical for organic molecules | [22] [25] [27] |
| Molecular Orbital Analysis | Electron density distribution and bonding characteristics | [26] [27] [31] |